LY2624803

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

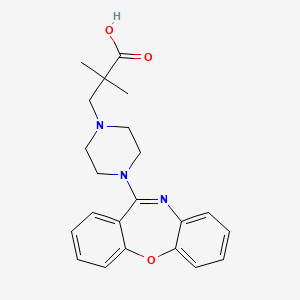

Structure

2D Structure

3D Structure

Properties

CAS No. |

879409-35-5 |

|---|---|

Molecular Formula |

C22H25N3O3 |

Molecular Weight |

379.5 g/mol |

IUPAC Name |

3-(4-benzo[b][1,4]benzoxazepin-6-ylpiperazin-1-yl)-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C22H25N3O3/c1-22(2,21(26)27)15-24-11-13-25(14-12-24)20-16-7-3-5-9-18(16)28-19-10-6-4-8-17(19)23-20/h3-10H,11-15H2,1-2H3,(H,26,27) |

InChI Key |

UEFWDVMEDFCHGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

879409-35-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

LY-2624803; HY-10275; LY2624803; DB-7; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of LY2624803

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2624803 is an investigational hypnotic agent that has been evaluated for the treatment of insomnia. Its mechanism of action is rooted in its dual activity as an inverse agonist of the histamine H1 receptor and an antagonist of the serotonin 5-HT2A receptor. This dual antagonism is designed to address both sleep initiation and sleep maintenance by modulating two key neurotransmitter systems involved in the regulation of the sleep-wake cycle. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon available clinical trial data and the established pharmacology of its target receptors. While specific preclinical binding affinities and detailed pharmacokinetic data for this compound are not extensively published in the public domain, this guide extrapolates from the known roles of the histamine and serotonin systems in sleep architecture to elucidate its therapeutic rationale.

Introduction: The Unmet Need in Insomnia Treatment

Insomnia is a prevalent sleep disorder characterized by difficulty initiating sleep, maintaining sleep, or experiencing non-restorative sleep, leading to significant daytime impairment. While various hypnotic agents are available, there remains a need for therapies with improved safety and efficacy profiles, particularly those that can promote a more natural sleep architecture without significant next-day residual effects. This compound, formerly known as EMD 281014 and developed by Eli Lilly and Company after acquisition from Merck KGaA, represents a targeted approach to insomnia treatment by simultaneously modulating the histaminergic and serotonergic systems.

Core Mechanism of Action: A Dual-Receptor Strategy

The therapeutic effect of this compound is predicated on its ability to act on two distinct G-protein coupled receptors (GPCRs) in the central nervous system:

-

Histamine H1 Receptor (H1R) Inverse Agonism: Histamine is a key wake-promoting neurotransmitter.[1] Histaminergic neurons in the tuberomammillary nucleus (TMN) of the hypothalamus are highly active during wakefulness and cease firing during sleep.[2] By acting as an inverse agonist at the H1 receptor, this compound not only blocks the binding of endogenous histamine but also reduces the receptor's basal, constitutive activity.[3] This action suppresses the wake-promoting signal of histamine, thereby facilitating the transition to sleep and helping to maintain it.[1]

-

Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism: Serotonin has a complex role in sleep-wake regulation. While it can promote wakefulness, antagonism of the 5-HT2A receptor subtype has been consistently shown to increase slow-wave sleep (SWS), also known as deep sleep.[4][5][6] SWS is crucial for the restorative functions of sleep. By blocking the action of serotonin at 5-HT2A receptors, this compound is hypothesized to enhance the quality of sleep by increasing the duration of this deep sleep stage.[4][6]

Signaling Pathways

The binding of this compound to H1 and 5-HT2A receptors initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and sleep-wake states.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Histamine in the regulation of wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 4. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Selective Serotonin 5-HT2A Receptor Antagonists and Inverse Agonists Specifically Promote Slow Wave Sleep (Stage N3) in Man | springermedicine.com [springermedicine.com]

LY2624803: A Technical Deep Dive into its Dual Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Published: November 20, 2025

Executive Summary

LY2624803, a compound developed by Eli Lilly and its subsidiary Hypnion, is characterized by its dual antagonism of the histamine H1 (H1R) and serotonin 5-HT2A (5-HT2AR) receptors.[1] Investigated primarily for the treatment of chronic insomnia, this compound demonstrated the ability to improve sleep parameters in Phase II clinical trials.[1] Although its development was discontinued in 2011, the pharmacological profile of this compound as a dual-acting agent on key receptors involved in sleep-wake regulation presents a valuable case study for the development of novel hypnotics. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Mechanism of Action: Dual Antagonism of H1 and 5-HT2A Receptors

This compound exerts its effects through the modulation of two distinct G-protein coupled receptors (GPCRs) in the central nervous system: the histamine H1 receptor and the serotonin 5-HT2A receptor. The compound is described as a high-affinity, selective histamine H1 receptor inverse agonist and a potent serotonin 5-HT2A receptor antagonist.[1][2]

The sedative properties of this compound are primarily attributed to its potent blockade of the H1 receptor, a well-established mechanism for inducing sleep. Concurrently, its antagonism of the 5-HT2A receptor is believed to contribute to an improvement in sleep quality, particularly by enhancing slow-wave sleep.[2] This dual mechanism of action was intended to address both sleep initiation and maintenance difficulties in individuals with insomnia.

Quantitative Pharmacological Data

Preclinical pharmacological data for this compound is limited in the public domain. However, the following table summarizes the available information on its binding affinity.

| Receptor | Parameter | Value | Reference |

| Histamine H1 | Ki | 8.4 nM | [3] |

| Serotonin 5-HT2A | Ki | Not Reported | |

| Histamine H1 | Functional Activity (IC50/EC50) | Not Reported | |

| Serotonin 5-HT2A | Functional Activity (IC50/EC50) | Not Reported |

Signaling Pathways

The therapeutic rationale for the dual antagonism of H1 and 5-HT2A receptors by this compound is rooted in their respective signaling pathways, which are crucial in regulating arousal and sleep. Both receptors are Gq/G11-coupled GPCRs.

Histamine H1 Receptor Signaling Pathway

Activation of the H1 receptor by histamine leads to the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses that promote wakefulness. As an inverse agonist, this compound would not only block the binding of histamine but also reduce the basal activity of this pathway, leading to a decrease in neuronal excitability and promoting sleep.

Serotonin 5-HT2A Receptor Signaling Pathway

Similar to the H1 receptor, the 5-HT2A receptor is coupled to the Gq/G11 signaling cascade. Upon binding of serotonin, the receptor activates PLC, leading to the production of IP3 and DAG. This results in an increase in intracellular calcium and activation of PKC, which contributes to neuronal excitation and has been implicated in the suppression of slow-wave sleep. By antagonizing the 5-HT2A receptor, this compound would block these effects, thereby promoting and protecting slow-wave sleep.

Experimental Protocols

The characterization of a dual receptor antagonist like this compound typically involves a series of in vitro assays to determine its binding affinity and functional activity at the target receptors. The following are detailed, representative protocols for such assays.

Radioligand Binding Assay for H1 and 5-HT2A Receptors

This assay is designed to determine the binding affinity (Ki) of this compound for the H1 and 5-HT2A receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To quantify the binding affinity of this compound at the human histamine H1 and serotonin 5-HT2A receptors.

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing the human H1 or 5-HT2A receptor.

-

Radioligands: [3H]-Mepyramine for H1R and [3H]-Ketanserin for 5-HT2AR.

-

This compound (test compound).

-

Non-specific binding competitors: Triprolidine for H1R and Mianserin for 5-HT2AR.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to triplicate wells:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding competitor.

-

Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This assay measures the functional activity (antagonism or inverse agonism) of this compound by detecting changes in intracellular calcium levels following receptor activation.

Objective: To determine the functional potency (IC50) of this compound as an antagonist/inverse agonist at the H1 and 5-HT2A receptors.

Materials:

-

HEK293 or CHO cells stably expressing the human H1 or 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound (test compound).

-

Agonists: Histamine for H1R and Serotonin for 5-HT2AR.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer overnight.

-

Dye Loading: Remove the growth medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

-

Compound Addition (Antagonist Mode):

-

For antagonist testing, add varying concentrations of this compound to the wells and incubate for a short period.

-

For inverse agonist testing, add varying concentrations of this compound and measure the change in basal fluorescence.

-

-

Agonist Stimulation: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject a pre-determined concentration (typically EC80) of the agonist (histamine or serotonin) into the wells.

-

Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over time to detect the calcium flux.

-

Data Analysis:

-

The increase in fluorescence upon agonist stimulation represents the cellular response.

-

For antagonist activity, plot the inhibition of the agonist-induced response against the log concentration of this compound to determine the IC50 value.

-

For inverse agonist activity, plot the decrease in basal fluorescence against the log concentration of this compound to determine the IC50 value.

-

Conclusion

This compound represents a rational drug design approach to treating insomnia by simultaneously targeting two key receptor systems involved in sleep and wakefulness. Its dual antagonism of the histamine H1 and serotonin 5-HT2A receptors provided a mechanism to both induce and improve the quality of sleep. While the clinical development of this compound was halted, the principles behind its design and the methodologies for its characterization remain highly relevant for the ongoing development of novel therapeutics for sleep disorders. This technical guide serves as a consolidated resource for understanding the core pharmacological principles of this dual-receptor antagonist.

References

The Core Pharmacology of LY2624803: An In-Depth Technical Guide on Histamine H1 Inverse Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2624803 is a pharmacological agent identified as a potent inverse agonist of the histamine H1 (H1) receptor and an antagonist of the serotonin 5-HT2A receptor. Developed for the management of chronic insomnia, its mechanism of action is centered on the modulation of key neurotransmitter systems that regulate sleep-wake cycles. This technical guide provides a detailed examination of the core pharmacology of this compound, with a specific focus on its inverse agonist activity at the histamine H1 receptor. While specific preclinical binding and potency data for this compound are not publicly available, this document will describe the expected pharmacological profile and the established signaling pathways based on the known properties of high-affinity H1 receptor inverse agonists. Standard experimental protocols for characterizing such compounds are also detailed to provide a framework for its preclinical evaluation.

Introduction to Histamine H1 Receptor Inverse Agonism

The histamine H1 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in allergic and inflammatory responses, as well as in maintaining wakefulness in the central nervous system. Traditionally, drugs targeting this receptor were classified as antagonists. However, it is now understood that many of these agents are, in fact, inverse agonists.

Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to and stabilizes the inactive conformation of the receptor.[1] This action reduces the receptor's basal, or constitutive, activity that occurs even in the absence of an agonist.[1] For the H1 receptor, this constitutive activity contributes to the tonic signaling that promotes alertness. By suppressing this basal activity, H1 inverse agonists can induce a state of reduced wakefulness, which is the therapeutic rationale for their use in sleep disorders.

This compound was developed to leverage this mechanism for the treatment of chronic insomnia.[2] Its dual action as a serotonin 5-HT2A receptor antagonist is also expected to contribute to its sleep-promoting effects.

Quantitative Pharmacology of H1 Receptor Inverse Agonists

While specific quantitative data for this compound is not available in the public domain, the following tables present typical data for well-characterized H1 receptor inverse agonists. This information provides a benchmark for the expected potency and binding affinity of a compound like this compound, which has undergone clinical development.

Table 1: Representative Binding Affinities (Ki) of H1 Receptor Inverse Agonists

| Compound | Receptor | Species | Radioligand | Ki (nM) |

| Mepyramine | Histamine H1 | Human | [³H]Mepyramine | 1.2 |

| Cetirizine | Histamine H1 | Human | [³H]Mepyramine | 6.0 |

| Loratadine | Histamine H1 | Human | [³H]Mepyramine | 25.0 |

| Fexofenadine | Histamine H1 | Human | [³H]Mepyramine | 10.0 |

Data are representative values from public literature and serve as a reference for the expected range of high-affinity H1 inverse agonists.

Table 2: Representative Functional Potencies (IC50) of H1 Receptor Inverse Agonists

| Compound | Assay Type | Cell Line | Measured Effect | IC50 (nM) |

| Mepyramine | Calcium Mobilization | HEK-293 | Inhibition of histamine-induced Ca²⁺ release | 2.5 |

| Cetirizine | Inositol Phosphate Accumulation | CHO-H1 | Inhibition of constitutive activity | 15.0 |

| Desloratadine | NF-κB Reporter Assay | HEK-293 | Inhibition of basal NF-κB activity | 5.0 |

Data are representative values from public literature and serve as a reference for the expected functional potency of H1 inverse agonists in various in vitro assays.

Signaling Pathways Modulated by H1 Receptor Inverse Agonism

The primary signaling pathway coupled to the histamine H1 receptor is the Gαq/11 pathway. Inverse agonism by compounds such as this compound is expected to suppress the constitutive activity of this pathway. Additionally, H1 receptor activity has been shown to influence the pro-inflammatory transcription factor NF-κB.

The Gαq/11-PLC Signaling Pathway

The NF-κB Signaling Pathway

Experimental Protocols

The following are standard experimental protocols used to characterize the histamine H1 inverse agonist activity of a compound like this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the histamine H1 receptor.

Materials:

-

Cell membranes from a cell line overexpressing the human histamine H1 receptor (e.g., HEK-293 or CHO cells).

-

[³H]Mepyramine (radioligand).

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a known H1 antagonist like diphenhydramine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation counter and vials.

Procedure:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, combine the cell membranes, [³H]mepyramine at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (IC50) of the test compound in inhibiting histamine-induced or constitutive H1 receptor signaling.

Materials:

-

A cell line expressing the human histamine H1 receptor (e.g., HEK-293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Test compound (e.g., this compound) at various concentrations.

-

Histamine (agonist).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

A fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye.

-

Add various concentrations of the test compound and incubate for a specified period.

-

To measure antagonist activity, add a fixed concentration of histamine (e.g., EC80) and immediately measure the fluorescence change over time.

-

To measure inverse agonist activity, measure the basal fluorescence in the presence of the test compound compared to the vehicle control.

-

Analyze the data to determine the IC50 value for the inhibition of the calcium response.

Clinical Application in Insomnia

A Phase II clinical trial (SLUMBER; NCT00784875) evaluated the efficacy and safety of this compound in patients with chronic insomnia.[2] In this study, this compound at doses of 1 mg and 3 mg was compared to placebo and zolpidem.[2] The results indicated that this compound at the 3 mg dose improved total sleep time and overall sleep quality compared to placebo.[2] It also showed improvements in sleep latency and wake after sleep onset.[2] These clinical findings are consistent with the known effects of H1 receptor inverse agonism on promoting sleep.

Conclusion

This compound is a histamine H1 receptor inverse agonist and serotonin 5-HT2A receptor antagonist that has shown promise in the clinical setting for the treatment of chronic insomnia. Its mechanism of action through the suppression of constitutive H1 receptor activity is a well-established principle for inducing sleep. While specific preclinical quantitative data for this compound are not publicly available, this guide has provided a comprehensive overview of the expected pharmacological properties, the relevant signaling pathways, and the standard experimental methodologies for its characterization. Further public disclosure of its detailed preclinical data would be of significant interest to the scientific and drug development community.

References

Unveiling the Serotonin 5-HT2A Receptor Blockade by LY2624803: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2624803 is an investigational compound identified as a potent antagonist of the serotonin 5-HT2A receptor and an inverse agonist of the histamine H1 receptor.[1] Developed by Eli Lilly and its subsidiary Hypnion, this compound was primarily investigated for the treatment of chronic insomnia.[1] Clinical evidence from Phase II trials, such as the SLUMBER study, suggested that this compound, particularly at a 3 mg dose, could improve total sleep time and overall sleep quality compared to placebo.[1] This technical guide provides an in-depth overview of the core methodologies and signaling pathways relevant to the characterization of this compound's activity at the 5-HT2A receptor. While specific preclinical data on this compound remains largely proprietary, this document outlines the standard experimental protocols and conceptual frameworks used to evaluate such a compound.

Quantitative Data Presentation

Due to the limited availability of public data for this compound, this section provides a template for the types of quantitative data that would be generated during the preclinical characterization of a 5-HT2A receptor antagonist.

Table 1: In Vitro Pharmacological Profile of a Hypothetical 5-HT2A Antagonist

| Parameter | Receptor/Transporter | Value | Assay Type |

| Binding Affinity (Ki) | Human 5-HT2A | e.g., 1.2 nM | Radioligand Binding Assay |

| Human 5-HT2C | e.g., 150 nM | Radioligand Binding Assay | |

| Human H1 | e.g., 0.8 nM | Radioligand Binding Assay | |

| Human M1 | e.g., >1000 nM | Radioligand Binding Assay | |

| Functional Activity (IC50) | Human 5-HT2A | e.g., 5.6 nM | Calcium Mobilization Assay |

| Human H1 | e.g., 2.1 nM | IP1 Accumulation Assay |

Key Experimental Protocols

The following sections detail the standard methodologies employed to characterize the interaction of a compound like this compound with the 5-HT2A receptor.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT2A receptor.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human 5-HT2A receptor are cultured and harvested.

-

Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Reaction:

-

A fixed concentration of a radiolabeled ligand that binds to the 5-HT2A receptor (e.g., [3H]-ketanserin) is incubated with the cell membranes.

-

A range of concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding.

-

Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled 5-HT2A antagonist (e.g., M100907).

-

The reaction is incubated to allow for binding equilibrium to be reached (e.g., 60 minutes at room temperature).

-

-

Detection and Analysis:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes bound with the radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Calcium Mobilization

Objective: To determine the functional potency (IC50) of the test compound as an antagonist or inverse agonist at the Gq-coupled 5-HT2A receptor.

Methodology:

-

Cell Culture and Dye Loading:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor are seeded into 96- or 384-well black-walled, clear-bottom plates.

-

After reaching confluence, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

The cells are incubated to allow for de-esterification of the dye.

-

-

Compound Addition and Stimulation:

-

The cells are pre-incubated with varying concentrations of the test compound (antagonist).

-

A fixed concentration of a known 5-HT2A agonist (e.g., serotonin or DOI) is then added to stimulate the receptor.

-

For inverse agonist activity, the test compound is added to cells with high basal 5-HT2A receptor signaling, and the decrease in signal is measured.

-

-

Signal Detection and Analysis:

-

Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

The fluorescence intensity is proportional to the intracellular calcium concentration.

-

The data are normalized to the response of the agonist alone and plotted against the concentration of the test compound.

-

A dose-response curve is fitted using non-linear regression to determine the IC50 value.

-

Visualizations

Signaling Pathway

Caption: 5-HT2A Receptor Signaling Pathway Blockade by this compound.

Experimental Workflows

References

Preclinical Data on LY2624803: A Review of Publicly Available Information

Despite a comprehensive search of publicly available resources, detailed preclinical data for the investigational sleep medication LY2624803 remains largely undisclosed. Information regarding specific binding affinities, in vitro functional assay results, and comprehensive in vivo studies in animal models—hallmarks of a preclinical data package—is not readily accessible in the public domain. The majority of available information pertains to the compound's clinical development for insomnia.

This compound, developed by Eli Lilly and its subsidiary Hypnion, is characterized as a potent antagonist of the histamine H1 receptor and the serotonin 5-HT2A receptor. This dual-receptor antagonism is a known mechanism for promoting sleep. However, the precise quantitative measures of its activity at these and other potential off-target receptors, crucial for a thorough preclinical assessment, have not been publicly released.

Attempts to locate specific preclinical data such as Ki values for receptor binding, IC50 or EC50 values from functional assays, and detailed protocols and results from in vivo sleep studies in animal models (e.g., rats or mice) were unsuccessful. This information is likely contained within internal documentation at Eli Lilly or may have been presented at scientific conferences during the drug's early development phase (circa 2008-2011) without subsequent publication in peer-reviewed journals.

Mechanism of Action: A High-Level Overview

The proposed mechanism of action for this compound centers on its ability to block two key receptors in the central nervous system involved in wakefulness and sleep regulation.

-

Histamine H1 Receptor Antagonism: Histamine is a neurotransmitter that plays a critical role in promoting wakefulness. By blocking the H1 receptor, this compound is expected to inhibit this wake-promoting signal, leading to sedation.

-

Serotonin 5-HT2A Receptor Antagonism: The 5-HT2A receptor is implicated in the regulation of sleep architecture, particularly slow-wave sleep. Antagonism of this receptor is thought to contribute to the consolidation and maintenance of sleep.

The interplay between these two mechanisms is believed to be the basis for the hypnotic effects of this compound observed in clinical trials.

Signaling Pathway

Caption: Proposed mechanism of this compound via antagonism of H1 and 5-HT2A receptors.

Limitations and Future Directions

The absence of a publicly available, detailed preclinical dataset for this compound significantly limits a comprehensive independent assessment of its pharmacological profile. For researchers, scientists, and drug development professionals, access to such data is critical for understanding the compound's full therapeutic potential and safety profile. This includes:

-

Quantitative Data: Precise binding affinities (Ki) and functional potencies (IC50/EC50) at a wide range of receptors would provide a clearer picture of its selectivity and potential for off-target effects.

-

Experimental Protocols: Detailed methodologies for the in vitro and in vivo studies performed would allow for the replication and extension of these findings.

-

In Vivo Efficacy and Safety: Comprehensive results from animal models of insomnia, including effects on sleep latency, duration, and architecture, as well as safety pharmacology and toxicology data, are essential for predicting clinical outcomes.

Without this foundational information, a thorough technical guide or whitepaper on the preclinical science of this compound cannot be constructed. The information that is publicly accessible is primarily focused on the outcomes of human clinical trials, which, while valuable, do not encompass the core preclinical data required by a scientific and research audience. Further disclosure of the preclinical data by the developers would be necessary to enable a more in-depth scientific understanding of this compound.

An In-Depth Technical Guide to the Investigational Insomnia Drug LY2624803

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2624803 is an investigational drug developed for the treatment of insomnia. It functions as a dual-target agent, exhibiting properties of a high-affinity inverse agonist for the histamine H1 receptor and a potent antagonist or inverse agonist for the serotonin 5-HT2A receptor.[1] Preclinical and clinical data suggest that this unique pharmacological profile contributes to its effects on sleep architecture, particularly in promoting sleep consolidation. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical findings, and clinical trial results. The information is presented to meet the needs of researchers and drug development professionals, with a focus on quantitative data, experimental methodologies, and the visualization of key biological and procedural pathways.

Core Mechanism of Action

This compound exerts its hypnotic effects through the modulation of two key G-protein coupled receptors (GPCRs) in the central nervous system: the histamine H1 receptor and the serotonin 5-HT2A receptor.[1]

-

Histamine H1 Receptor Inverse Agonism: The histamine system is a primary regulator of wakefulness. By acting as an inverse agonist at the H1 receptor, this compound reduces the receptor's basal activity, thereby suppressing the wake-promoting signals of histamine.

-

Serotonin 5-HT2A Receptor Antagonism/Inverse Agonism: The 5-HT2A receptor is implicated in the regulation of sleep stages, particularly slow-wave sleep. Blockade of this receptor by this compound is believed to contribute to an increase in deep sleep and a more consolidated sleep architecture.

Signaling Pathways

The binding of this compound to its target receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the putative signaling pathways modulated by this compound.

Preclinical Data

Animal studies with this compound have demonstrated its potential to modulate sleep architecture. In preclinical models, the administration of this compound was found to dose-dependently increase slow-wave sleep.[1] This finding is consistent with its mechanism of action as a 5-HT2A receptor antagonist.

Experimental Protocols (Hypothetical Reconstruction)

While detailed preclinical protocols for this compound have not been publicly released, a typical study to assess the effects of a hypnotic agent on sleep in rodents would likely follow a protocol similar to the one outlined below.

Objective: To evaluate the effects of this compound on sleep architecture in a rat model of insomnia.

Animals: Adult male Sprague-Dawley rats, housed individually under a 12:12 hour light:dark cycle with ad libitum access to food and water.

Surgical Implantation: Animals would be surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to allow for the monitoring of sleep-wake states.

Experimental Design: A crossover design would be employed where each animal receives this compound (at various doses), a vehicle control, and a positive control (e.g., zolpidem) on separate days, with a washout period between treatments.

Data Acquisition and Analysis: Continuous EEG and EMG recordings would be collected for 24 hours post-dosing. Sleep-wake states (wakefulness, non-rapid eye movement sleep, and rapid eye movement sleep) would be scored, and parameters such as sleep latency, total sleep time, and time spent in each sleep stage would be quantified.

Clinical Development

This compound advanced to Phase II clinical trials for the treatment of chronic insomnia. The development of the drug was discontinued in 2011.

Phase II Clinical Trial (SLUMBER - NCT00784875)

The SLUMBER study was a randomized, double-blind, placebo- and active-comparator-controlled trial designed to evaluate the efficacy and safety of this compound in patients with chronic insomnia.

Study Design: A 3-period crossover design where patients received 14 nightly treatments in each period.

Participants: 419 individuals with a diagnosis of chronic insomnia and complaints of sleep maintenance difficulties.

Interventions:

-

This compound 1 mg

-

This compound 3 mg

-

Zolpidem (5 mg for patients aged 65-85, 10 mg for patients aged 18-64)

-

Placebo

Outcome Measures:

-

Primary: Change from baseline in Wake After Sleep Onset (WASO).

-

Secondary: Changes in Total Sleep Time (TST), Sleep Latency (SL), and patient-reported outcomes on sleep quality and daytime functioning.

The SLUMBER trial demonstrated that this compound, particularly at the 3 mg dose, was effective in improving key sleep parameters compared to placebo.

Table 1: Key Efficacy Outcomes of the Phase II SLUMBER Trial

| Outcome Measure | This compound (1 mg) | This compound (3 mg) | Zolpidem | Placebo |

| Change in Wake After Sleep Onset (WASO) from Baseline (minutes) | -35[1] | -62[1] | Data not available | Data not available |

| Improvement in Total Sleep Time (TST) | Improved vs. Placebo | Improved vs. Placebo | Improved vs. Placebo | - |

| Improvement in Sleep Latency (SL) | Improved vs. Placebo | Improved vs. Placebo | Improved vs. Placebo | - |

| Improvement in Overall Sleep Quality | Improved vs. Placebo | Improved vs. Placebo | Improved vs. Placebo | - |

Safety and Tolerability: The treatments were reported to be well-tolerated. No next-day residual fatigue was observed with this compound.[1]

Conclusion

This compound is a dual histamine H1 and serotonin 5-HT2A receptor modulator that has shown promise in the treatment of chronic insomnia. Preclinical data indicated a dose-dependent increase in slow-wave sleep, and a Phase II clinical trial demonstrated significant improvements in sleep maintenance and other sleep parameters with a favorable safety profile.[1] Although the development of this compound was discontinued, the data gathered from its investigation provide valuable insights into the therapeutic potential of dual-target agents for the management of insomnia and can inform future drug discovery and development efforts in this area. The unique mechanism of action, targeting both the wake-promoting histamine system and the sleep architecture-regulating serotonin system, represents a rational approach to treating the multifaceted nature of insomnia. Further research into compounds with similar pharmacological profiles may yield novel and effective therapies for patients with sleep disorders.

References

An In-depth Technical Guide to LY2624803: A Dual Histamine H1 Inverse Agonist and Serotonin 5-HT2A Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of LY2624803, an investigational compound developed for the treatment of insomnia. The information is compiled from publicly available clinical trial data and scientific literature.

Introduction

This compound is a centrally-acting drug that was under development by Hypnion, Inc. and later by Eli Lilly and Company for the treatment of chronic insomnia.[1] It is characterized by its dual mechanism of action as an inverse agonist of the histamine H1 receptor and an antagonist of the serotonin 5-HT2A receptor.[1] This dual action is intended to promote sleep by modulating two key neurotransmitter systems involved in the regulation of sleep and wakefulness.

Chemical Structure and Physicochemical Properties

While the specific chemical structure of this compound has not been publicly disclosed in detail, it belongs to a class of compounds designed to have high affinity and specificity for both the histamine H1 and serotonin 5-HT2A receptors. The general approach to designing such dual-acting molecules often involves combining pharmacophores known to interact with each target.

Table 1: Physicochemical Properties of a Representative Dual H1/5-HT2A Antagonist

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₄FN₃O₂ | |

| Molecular Weight | 405.47 g/mol | |

| LogP | 4.2 | |

| pKa | 7.8 (most basic) | |

| Solubility | Poorly soluble in water |

Note: The data in this table is representative of a typical dual H1/5-HT2A antagonist and may not reflect the exact properties of this compound.

Pharmacological Properties

This compound's therapeutic potential for insomnia stems from its interaction with two key receptors in the central nervous system.

3.1. Mechanism of Action

-

Histamine H1 Receptor Inverse Agonism: The histamine H1 receptor exhibits constitutive activity, meaning it can signal even in the absence of its natural ligand, histamine.[2] Inverse agonists like this compound bind to the H1 receptor and stabilize it in an inactive conformation, thereby reducing its basal signaling activity.[2][3] This action is thought to promote sleep by inhibiting the wake-promoting effects of histamine in the brain.

-

Serotonin 5-HT2A Receptor Antagonism: The 5-HT2A receptor is involved in the regulation of sleep architecture, particularly slow-wave sleep.[4][5] By blocking the action of serotonin at this receptor, this compound is expected to increase the duration of deep, restorative sleep and reduce wakefulness after sleep onset.[5][6]

Table 2: Pharmacological Profile of this compound (Representative Data)

| Parameter | Receptor | Value | Assay Type | Reference |

| Binding Affinity (Ki) | Histamine H1 | < 10 nM | Radioligand Binding | [7] |

| Serotonin 5-HT2A | < 10 nM | Radioligand Binding | [8] | |

| Functional Activity (IC50) | Histamine H1 | < 50 nM | Inositol Phosphate Accumulation | [3] |

| Serotonin 5-HT2A | < 50 nM | Calcium Mobilization | [9] |

Note: The values presented are typical for potent dual H1/5-HT2A antagonists and serve as a reference. Specific data for this compound is not publicly available.

Signaling Pathways

This compound modulates intracellular signaling by acting on two distinct G-protein coupled receptors (GPCRs).

4.1. Histamine H1 Receptor Signaling Pathway (Inverse Agonism)

The histamine H1 receptor primarily couples to the Gq/11 family of G-proteins. Inverse agonism by this compound stabilizes the receptor in an inactive state, preventing G-protein activation and subsequent downstream signaling.

Caption: Inverse agonism of this compound at the H1 receptor.

4.2. Serotonin 5-HT2A Receptor Signaling Pathway (Antagonism)

The serotonin 5-HT2A receptor also couples to Gq/11. As an antagonist, this compound binds to the receptor and blocks the binding of the endogenous ligand, serotonin, thereby preventing receptor activation and downstream signaling.

Caption: Antagonism of this compound at the 5-HT2A receptor.

Experimental Protocols

Detailed preclinical experimental protocols for this compound are not publicly available. However, the following sections describe standard methodologies used to characterize dual H1/5-HT2A antagonists.

5.1. In Vitro Assays

5.1.1. Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the human H1 and 5-HT2A receptors.

-

Methodology:

-

Membrane preparations from cells stably expressing the recombinant human H1 or 5-HT2A receptor are used.

-

A radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-pyrilamine for H1, [³H]-ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.

-

After incubation, the membranes are washed, and the amount of bound radioactivity is quantified using liquid scintillation counting.

-

The IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

5.1.2. Functional Assay for H1 Inverse Agonism

-

Objective: To measure the ability of the test compound to inhibit the constitutive activity of the H1 receptor.

-

Methodology (e.g., Inositol Phosphate Accumulation Assay):

-

Cells expressing the human H1 receptor are cultured.

-

The cells are incubated with the test compound at various concentrations.

-

The accumulation of inositol phosphates (a downstream second messenger of Gq activation) is measured, typically using a commercially available kit.

-

A decrease in the basal level of inositol phosphate accumulation in the absence of an agonist indicates inverse agonist activity. The IC50 value is determined.

-

5.2. In Vivo Models

5.2.1. Rodent Model of Insomnia

-

Objective: To evaluate the hypnotic efficacy of the test compound in an animal model.

-

Methodology (e.g., EEG/EMG Monitoring in Rats):

-

Rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

After a recovery period, animals are habituated to the recording chamber.

-

The test compound or vehicle is administered at the beginning of the dark (active) phase.

-

EEG and EMG signals are continuously recorded for several hours.

-

Sleep-wake states (wakefulness, non-rapid eye movement sleep, rapid eye movement sleep) are scored based on the EEG and EMG patterns.

-

Parameters such as sleep latency, total sleep time, and time spent in each sleep stage are quantified and compared between treatment groups.

-

References

- 1. | BioWorld [bioworld.com]

- 2. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inverse agonistic activity of antihistamines and suppression of histamine H1 receptor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist: receptor selectivity and in vitro antihistaminic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT1A and 5-HT2A receptors affinity, docking studies and pharmacological evaluation of a series of 8-acetyl-7-hydroxy-4-methylcoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Trials of LY2624803: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the early-phase clinical trials of LY2624803, a novel therapeutic agent investigated for the treatment of insomnia. The document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the available data, experimental protocols, and the underlying mechanism of action.

Introduction to this compound

This compound is an investigational drug characterized by its dual mechanism of action as a histamine H1 receptor inverse agonist and a serotonin 5-HT2A receptor antagonist.[1] This unique pharmacological profile positions it as a potential non-GABAergic therapeutic option for insomnia, aiming to improve sleep maintenance and quality. Early-phase clinical trials were designed to evaluate the safety, tolerability, and efficacy of this compound in patients with chronic and transient insomnia.

Data from Early-Phase Clinical Trials

While specific quantitative data from the early-phase clinical trials of this compound are not publicly available in detail, a summary of the Phase 2 study (SLUMBER; I2K-MC-ZZAD; NCT00784875) was presented at the 25th Annual Meeting of the Associated Professional Sleep Societies (APSS) in 2011.[1] The key findings from this and other early-phase studies are summarized below.

Phase 2 SLUMBER Study (NCT00784875)

This randomized, double-blind, placebo- and active-comparator-controlled study enrolled 419 individuals with insomnia disorder and sleep maintenance complaints.[1] Participants were randomized to one of 16 treatment sequences in a 3-period crossover design, receiving this compound (1 mg and 3 mg), zolpidem (5 mg or 10 mg), or placebo for 14 nights in each period.[1]

Table 1: Summary of Efficacy Findings from the Phase 2 SLUMBER Study [1]

| Outcome Measure | This compound (1 mg) | This compound (3 mg) | Zolpidem | Placebo |

| Total Sleep Time | No significant improvement reported | Improved vs. Placebo | Improved vs. Placebo | Baseline |

| Overall Sleep Quality | No significant improvement reported | Improved vs. Placebo | Improved vs. Placebo | Baseline |

| Sleep Latency | Improved vs. Placebo | Improved vs. Placebo | Improved vs. Placebo | Baseline |

| Wake After Sleep Onset | Improved vs. Placebo | Improved vs. Placebo | Improved vs. Placebo | Baseline |

| Proportion of Nights Slept Well | Improved vs. Placebo | Improved vs. Placebo | Improved vs. Placebo | Baseline |

| Assessment of Sleep Questionnaire (Sleep Experience Domain) | No significant improvement reported | Improved vs. Placebo | Improved vs. Placebo | Baseline |

| Assessment of Sleep Questionnaire (Feeling Upon Awakening Domain) | No significant improvement reported | No significant improvement reported | Improved vs. Placebo | Baseline |

| Daytime Consequences of Insomnia Questionnaire | No improvement | No improvement | No improvement | Baseline |

| Insomnia Severity Index | No significant improvement reported | No significant improvement reported | Improved vs. Placebo | Baseline |

Phase 1 Studies (NCT01779830 and NCT01046779)

Two Phase 1 studies were conducted to assess the effects of different doses of this compound on sleep in healthy participants with transient insomnia.[2][3] These studies utilized a 5-hour phase advance model to induce transient insomnia. The primary objectives were to evaluate the pharmacodynamics and pharmacokinetics of single doses of this compound. While specific results are not detailed in the provided information, these studies were crucial in determining the dose range for the subsequent Phase 2 trial.

Table 2: Overview of Early-Phase Clinical Trials of this compound

| Clinical Trial Identifier | Phase | Study Title | Interventions | Key Objectives |

| NCT00784875 (SLUMBER)[4] | 2 | An Efficacy Study of Compound this compound in the Treatment of Patients With Chronic Insomnia | This compound (1 mg, 3 mg), Zolpidem, Placebo | To compare the efficacy and safety of this compound with placebo and zolpidem in outpatients with chronic insomnia. |

| NCT01779830[2] | 1 | A Study of this compound in Participants With Transient Insomnia | This compound (various single doses), Zolpidem, Placebo | To assess the effect of different doses of this compound on sleep in healthy people with transient insomnia. |

| NCT01046779[3] | 1 | A Study of this compound in Japanese Participants With Transient Insomnia | This compound (various single doses), Placebo | To assess the pharmacodynamics and pharmacokinetics of single doses of this compound in healthy Japanese participants with transient insomnia. |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in the early-phase clinical trials of this compound.

Polysomnography (PSG)

While not explicitly detailed as a primary outcome in the Phase 2 summary, polysomnography is the gold standard for objective sleep measurement and was likely used in the Phase 1 studies to assess sleep architecture.

-

Procedure : Standard overnight PSG would be conducted in a sleep laboratory. This involves the continuous recording of multiple physiological variables during sleep.

-

Montage : The standard PSG montage includes:

-

Electroencephalogram (EEG) : To monitor brain wave activity and determine sleep stages. Electrodes are placed on the scalp according to the International 10-20 system.

-

Electrooculogram (EOG) : To record eye movements, which are characteristic of different sleep stages, particularly REM sleep.

-

Electromyogram (EMG) : To measure muscle activity, typically from the chin and legs, to assess muscle atonia during REM sleep and detect limb movements.

-

Electrocardiogram (ECG) : To monitor heart rate and rhythm.

-

Respiratory Monitoring : Including airflow, respiratory effort (thoracic and abdominal), and oxygen saturation to screen for sleep-disordered breathing.

-

-

Data Analysis : Sleep scoring is performed by trained technicians according to the American Academy of Sleep Medicine (AASM) scoring manual. Key parameters derived from PSG include Total Sleep Time (TST), Sleep Latency (SL), Wake After Sleep Onset (WASO), Sleep Efficiency (SE), and the percentage of time spent in each sleep stage (N1, N2, N3/slow-wave sleep, and REM).

Patient-Reported Outcomes (PROs)

The Phase 2 SLUMBER study relied heavily on patient-reported outcomes to assess the subjective experience of sleep and daytime function.

-

Morning Sleep Diaries : Participants completed a daily sleep diary each morning to record their sleep patterns from the previous night. This typically includes estimates of:

-

Time of going to bed

-

Time of trying to fall asleep

-

Sleep Latency (time to fall asleep)

-

Number and duration of awakenings

-

Time of final awakening

-

Time of getting out of bed

-

Overall sleep quality rating

-

-

Evening Questionnaires : Participants completed questionnaires in the evening to assess their daytime functioning and the consequences of their insomnia.

-

Validated Questionnaires : Standardized questionnaires were used to assess various aspects of insomnia and its impact:

-

Insomnia Severity Index (ISI) : A 7-item self-report questionnaire to assess the severity of both nighttime and daytime symptoms of insomnia.

-

Assessment of Sleep Questionnaire : A tool to evaluate the patient's overall experience of sleep.

-

Daytime Consequences of Insomnia Questionnaire (DCIQ) : To measure the impact of insomnia on daytime functioning.

-

Mechanism of Action and Signaling Pathways

This compound's therapeutic effect is attributed to its dual antagonism of the histamine H1 receptor and the serotonin 5-HT2A receptor.

Histamine H1 Receptor Inverse Agonism

Histamine is a key wake-promoting neurotransmitter. By acting as an inverse agonist at the H1 receptor, this compound not only blocks the action of histamine but also reduces the receptor's basal activity, leading to a reduction in wakefulness and promotion of sleep.

References

The Discovery and Development of LY2624803: A Technical Overview

Executive Summary

LY2624803, initially developed by Hypnion as HY10275 and later acquired by Eli Lilly and Company, is an investigational drug designed for the treatment of chronic insomnia. It functions as a dual-inverse agonist of the histamine H1 receptor and an antagonist of the serotonin 5-HT2A receptor. This unique mechanism of action targets two key pathways involved in the regulation of sleep and wakefulness. Early clinical development, particularly the Phase II SLUMBER study, suggested that this compound was well-tolerated and showed promise in improving several key sleep parameters. However, despite these initial positive findings, the development of this compound appears to have been discontinued, as there is a lack of publicly available data beyond the initial Phase II results. This guide provides a comprehensive overview of the known discovery and development history of this compound, based on the limited publicly accessible information.

Discovery and Preclinical Development

Corporate History and Rationale for Development

This compound was originally discovered by Hypnion, a neuroscience-focused drug discovery company specializing in sleep disorder research.[1] In 2007, Eli Lilly and Company acquired Hypnion, incorporating this compound into its central nervous system (CNS) pipeline.[1] The rationale for the development of a dual H1 inverse agonist and 5-HT2A antagonist was based on the established roles of histamine and serotonin in promoting wakefulness. By blocking the activity of these two neurotransmitter systems, this compound was designed to promote sleep.

Mechanism of Action

This compound is an inverse histamine H1 receptor agonist and a serotonin 5-HT2A receptor antagonist.[1]

-

Histamine H1 Receptor Inverse Agonism: The histamine H1 receptor has a degree of constitutive activity, meaning it can signal even in the absence of histamine. An inverse agonist not only blocks the binding of histamine but also stabilizes the receptor in its inactive state, reducing this basal signaling. This is thought to contribute to a more potent sedative effect.

-

Serotonin 5-HT2A Receptor Antagonism: The 5-HT2A receptor is involved in the regulation of sleep architecture, and its antagonism is believed to promote and maintain sleep.

Preclinical Data

Detailed preclinical data for this compound, such as in vitro binding affinities, functional potencies, and in vivo pharmacology and toxicology data, have not been made publicly available. The following table highlights the types of data that would be expected from preclinical characterization, with the status of this compound's data noted as not publicly available.

| Parameter | Target | Value |

| Binding Affinity (Ki) | Histamine H1 Receptor | Not Publicly Available |

| Serotonin 5-HT2A Receptor | Not Publicly Available | |

| Functional Activity (IC50/EC50) | Histamine H1 Receptor | Not Publicly Available |

| Serotonin 5-HT2A Receptor | Not Publicly Available | |

| In Vivo Efficacy | Animal Models of Insomnia | Not Publicly Available |

| Safety Pharmacology | Cardiovascular, Respiratory, CNS | Not Publicly Available |

| Toxicology | Acute and Chronic Studies | Not Publicly Available |

Clinical Development

The clinical development of this compound progressed to at least Phase II. The most significant publicly discussed trial is the SLUMBER study.

Phase II Clinical Trial (SLUMBER - NCT00784875)

The SLUMBER study was a Phase II, randomized, double-blind, placebo- and active-comparator-controlled study to evaluate the efficacy and safety of this compound in patients with chronic insomnia.[2]

| Study Parameter | Description |

| Official Title | An Efficacy Study of Compound this compound in the Treatment of Patients With Chronic Insomnia[2] |

| Condition | Chronic Insomnia[2] |

| Interventions | - this compound 1 mg[2]- this compound 3 mg[2]- Zolpidem (5 mg or 10 mg)[1]- Placebo[2] |

| Study Design | Crossover design with 16 treatment sequences over three periods.[1] |

| Number of Participants | 419[1] |

| Primary Outcome Measures | Change from baseline in sleep parameters as assessed by morning sleep diaries.[2] |

| Secondary Outcome Measures | Assessment of Sleep Questionnaire, Daytime Consequences of Insomnia Questionnaire, Insomnia Severity Index.[1] |

Clinical Trial Results (Qualitative Summary)

Results from the SLUMBER study were presented at the 25th Annual Meeting of the Associated Professional Sleep Societies (APSS) in 2011.[1] A full peer-reviewed publication with detailed quantitative data is not available. The key findings from the conference abstract are:

-

Efficacy:

-

This compound at a dose of 3 mg, as well as zolpidem, showed improvement in total sleep time and overall sleep quality compared to placebo.[1]

-

All active treatments (this compound 1 mg and 3 mg, and zolpidem) improved sleep latency and wake after sleep onset compared to placebo.[1]

-

On the Assessment of Sleep Questionnaire, the 3 mg dose of this compound and zolpidem improved the sleep experience domain compared to placebo.[1]

-

No improvements were observed on the Daytime Consequences of Insomnia Questionnaire for any treatment group.[1]

-

-

Safety and Tolerability:

-

The treatments were reported to be well tolerated.[1]

-

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound have not been published. Below are generalized methodologies for the types of experiments that would have been conducted.

General Preclinical Experimental Protocols

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the histamine H1 and serotonin 5-HT2A receptors, competitive binding assays would be performed. This would involve incubating cell membranes expressing the receptor of interest with a fixed concentration of a radiolabeled ligand and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) would be determined and converted to a Ki value.

-

Functional Assays:

-

Histamine H1 Receptor (Inverse Agonism): To measure the inverse agonist activity at the H1 receptor, a functional assay measuring the accumulation of inositol phosphates (IPs) in cells expressing the receptor would be used. A decrease in the basal level of IP accumulation in the presence of this compound would indicate inverse agonism.

-

Serotonin 5-HT2A Receptor (Antagonism): The antagonist activity at the 5-HT2A receptor would be assessed by measuring the ability of this compound to block serotonin-induced calcium mobilization in cells expressing the receptor. Cells would be pre-incubated with varying concentrations of this compound before being stimulated with a fixed concentration of serotonin. The IC50 value for the inhibition of the serotonin response would be determined.

-

General Clinical Trial Protocol (based on NCT00784875)

-

Patient Population: Adults with a diagnosis of chronic insomnia.[2]

-

Study Design: A multi-period crossover design where each patient receives several of the study treatments in a randomized sequence.[1]

-

Data Collection:

-

Sleep Diaries: Patients would complete a daily diary each morning to record subjective sleep parameters such as total sleep time, sleep latency, and wake after sleep onset.[1]

-

Questionnaires: At the end of each treatment period, patients would complete questionnaires such as the Assessment of Sleep Questionnaire and the Insomnia Severity Index to assess broader aspects of their sleep and the impact of insomnia.[1]

-

-

Statistical Analysis: The primary analysis would likely involve a mixed-effects model to compare the change from baseline in sleep parameters for each active treatment group against the placebo group, accounting for the crossover design.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of the histamine H1 and serotonin 5-HT2A receptors and the proposed mechanism of action of this compound.

Caption: Histamine H1 Receptor Signaling and Inverse Agonism.

Caption: Serotonin 5-HT2A Receptor Signaling and Antagonism.

Summary and Conclusion

This compound is a dual histamine H1 inverse agonist and serotonin 5-HT2A antagonist that was developed for the treatment of chronic insomnia. The compound, discovered by Hypnion and later acquired by Eli Lilly, showed promising results in a Phase II clinical trial, where the 3 mg dose demonstrated improvements in several key sleep parameters with good tolerability.

Despite its promising initial data and novel mechanism of action, the development of this compound appears to have been halted, as there is a notable lack of publicly available information beyond the preliminary Phase II findings. The absence of peer-reviewed publications containing detailed preclinical and clinical data makes a complete and in-depth technical assessment challenging. The reasons for the discontinuation of its development have not been publicly disclosed by Eli Lilly. It is possible that the compound did not meet the high internal bar for success in further clinical evaluation, or strategic portfolio decisions led to the termination of the program. Without further data, the full potential and the ultimate limitations of this compound remain largely unknown to the public.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Histamine H1 Inverse Agonism

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various in vitro assays designed to identify and characterize inverse agonists of the histamine H1 receptor (H1R). The H1R is a G-protein coupled receptor (GPCR) that, even in the absence of its endogenous agonist histamine, can exist in a partially active conformational state, leading to a basal level of signaling. This is known as constitutive activity.[1][2] While neutral antagonists block the action of agonists, inverse agonists bind to the inactive state of the receptor, stabilizing it and reducing its constitutive activity.[2][3][4] This property is a key mechanism of action for many modern antihistamines.[2][5][6]

Key Concepts in H1R Inverse Agonism

The histamine H1 receptor is primarily coupled to the Gq/11 family of G-proteins.[7][8] Agonist binding or constitutive activity leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade can also lead to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), which plays a role in inflammatory responses.[7][9][10] Inverse agonists reduce this basal signaling activity.

dot

Caption: H1R Inverse Agonism Signaling Pathway.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures a key second messenger in the H1R signaling pathway. The constitutive activity of the H1R leads to a basal level of IP accumulation, which is inhibited by inverse agonists.[5][11]

Experimental Protocol

dot

Caption: Workflow for Inositol Phosphate Accumulation Assay.

Materials:

-

Cells expressing human H1R (e.g., CHO-H1R, HEK293T-H1R)

-

Cell culture medium (e.g., DMEM/F12)

-

[³H]-myo-inositol

-

Lithium chloride (LiCl) solution

-

Test compounds (inverse agonists)

-

Lysis buffer (e.g., perchloric acid or formic acid)

-

Anion exchange resin (e.g., Dowex AG1-X8)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture and Labeling:

-

Plate H1R-expressing cells in multi-well plates and grow to confluence.

-

Replace the medium with inositol-free medium containing [³H]-myo-inositol (1-10 µCi/ml) and incubate for 24-48 hours to allow for incorporation into cellular phosphoinositides.[12]

-

-

Assay:

-

Wash the cells with a suitable buffer (e.g., HBSS).

-

Pre-incubate the cells with buffer containing LiCl (typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.[13][14]

-

Add the test inverse agonist compounds at various concentrations or vehicle control.

-

Incubate for a specific time (e.g., 30-60 minutes) at 37°C.[14]

-

-

Extraction and Quantification:

-

Terminate the incubation by aspirating the medium and adding ice-cold lysis buffer (e.g., 0.5 M perchloric acid).

-

Collect the cell lysates.

-

Separate the total inositol phosphates from free [³H]-myo-inositol using anion exchange chromatography.

-

Quantify the amount of [³H]-inositol phosphates by liquid scintillation counting.

-

Data Presentation

| Compound | IC₅₀ (nM) | Assay System | Reference |

| Mepyramine | ~2.0 | HeLa cells | [11] |

| Carebastine | ~1000 | HeLa cells | [11] |

| Desloratadine | >1000 | HeLa cells | [11] |

NF-κB Reporter Gene Assay

The constitutive activity of the H1R can activate the NF-κB signaling pathway.[9][10] This assay utilizes a reporter gene (e.g., luciferase) under the control of an NF-κB response element to measure the transcriptional activity of NF-κB. Inverse agonists will decrease the basal luciferase activity.[9]

Experimental Protocol

dot

References

- 1. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]

- 4. Inverse agonism and its therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. Magic™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 9. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. Histamine H1 receptors and inositol phosphate formation in rat thalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Desensitization of histamine H1 receptor-mediated inositol phosphate production in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

Cell-Based Assays for 5-HT2A Receptor Antagonists: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a critical target in the development of therapeutics for a range of neuropsychiatric disorders, including schizophrenia, depression, and psychosis.[1] Antagonists of this receptor are of significant interest for their potential to modulate serotonergic signaling and ameliorate disease symptoms. Robust and reliable cell-based assays are essential for the identification and characterization of novel 5-HT2A receptor antagonists.

This document provides detailed application notes and protocols for three common cell-based functional assays used to screen for and characterize 5-HT2A antagonists: Calcium Flux assays, Inositol Monophosphate (IP-1) Accumulation assays, and Reporter Gene assays.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[2] Upon agonist binding, the receptor activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[3][4] This transient increase in intracellular calcium is a hallmark of 5-HT2A receptor activation and serves as a direct readout in functional assays.

Calcium Flux Assay

Calcium flux assays are a widely used method for monitoring 5-HT2A receptor activation due to their high sensitivity, rapid kinetics, and amenability to high-throughput screening (HTS).[5][6] The assay measures the transient increase in intracellular calcium concentration following receptor stimulation, typically using a calcium-sensitive fluorescent dye. Antagonists are identified by their ability to inhibit the agonist-induced calcium response.

Experimental Workflow

Detailed Protocol

This protocol is optimized for adherent cells (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor, using a 96-well format.

Materials:

-

5-HT2A expressing cells (e.g., GenScript, M00251)[4]

-

Black-wall, clear-bottom 96-well tissue culture plates

-

Complete growth medium (e.g., Ham's F12, 10% FBS)[4]

-

Assay Buffer (e.g., 1x HBSS with 20 mM HEPES)

-

Calcium-sensitive dye kit (e.g., Fluo-8 No Wash, Abcam ab112129)[7]

-

5-HT (Serotonin) as agonist

-

Reference and test antagonists

-

Fluorescence plate reader with liquid handling injectors (e.g., FlexStation, FLIPR)

Procedure:

-

Cell Plating:

-

One day before the assay, seed the 5-HT2A expressing cells into a 96-well black-wall, clear-bottom plate at a density of 40,000–80,000 cells per well in 100 µL of complete growth medium.[7]

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator.

-

-

Dye Loading:

-

Prepare the calcium-sensitive dye (e.g., Fluo-8) working solution according to the manufacturer's instructions.[7]

-

Aspirate the growth medium from the cell plate and add 100 µL of the dye working solution to each well.

-

Incubate the plate for 30 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[7]

-

-

Antagonist Addition:

-

Prepare serial dilutions of your test and reference antagonists in assay buffer.

-

Add the antagonist solutions to the appropriate wells (e.g., 25 µL). For control wells, add assay buffer only.

-

Incubate the plate at room temperature for 15-30 minutes.

-

-

Agonist Stimulation and Measurement:

-

Prepare the 5-HT agonist solution in assay buffer at a concentration that will yield an EC₈₀ response (previously determined from an agonist dose-response experiment).

-

Place the plate into the fluorescence reader.

-

Set the instrument to measure fluorescence kinetics (Excitation: ~490 nm, Emission: ~525 nm) with simultaneous injection.

-

Program the injector to add the 5-HT solution to each well.

-

Begin reading immediately before injection to establish a baseline, and continue reading for 60-120 seconds post-injection to capture the peak calcium response.

-

-

Data Analysis:

-

The response is typically measured as the change in Relative Fluorescence Units (RFU) from baseline to the peak.

-

Plot the percentage inhibition against the logarithm of the antagonist concentration.

-

Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

IP-1 Accumulation Assay

The IP-1 assay is a robust alternative to calcium flux, measuring a more stable downstream metabolite in the Gq pathway.[8][9] When PLC is activated, IP3 is rapidly produced and then metabolized to IP2 and finally to inositol monophosphate (IP-1). In the presence of lithium chloride (LiCl), the degradation of IP-1 is blocked, causing it to accumulate in the cell.[10] This accumulation can be quantified, often using Homogeneous Time-Resolved Fluorescence (HTRF) technology, providing a reliable measure of receptor activation.

Experimental Workflow

Detailed Protocol

This protocol is based on the HTRF IP-One assay kit from Cisbio/Revvity.

Materials:

-

5-HT2A expressing cells (e.g., CHO-K1)

-

White, opaque 96-well or 384-well plates

-

IP-One HTRF Assay Kit (containing IP1-d2 conjugate, anti-IP1 Cryptate, and Stimulation Buffer with LiCl)

-

5-HT (Serotonin) as agonist

-

Reference and test antagonists

-

HTRF-compatible microplate reader

Procedure:

-

Cell Plating:

-

Seed cells into a white 96-well plate at a density of ~50,000 cells/well and incubate overnight.

-

-

Compound Addition and Stimulation:

-